(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone

Kinase inhibition Receptor binding Cellular assay

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a synthetic small molecule (C14H17N5O2, MW 287.32) comprising a 1,2,3-triazole-substituted azetidine core linked via a carbonyl to a 6-isopropoxypyridine moiety. This scaffold combines pharmacophoric elements recurrent in kinase inhibitor and nuclear receptor modulator programs.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 2189435-04-7
Cat. No. B2711332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone
CAS2189435-04-7
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3
InChIInChI=1S/C14H17N5O2/c1-10(2)21-13-4-3-11(7-15-13)14(20)18-8-12(9-18)19-16-5-6-17-19/h3-7,10,12H,8-9H2,1-2H3
InChIKeyFYKVFPNGUSYWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone (CAS 2189435-04-7) for Research Programs


(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a synthetic small molecule (C14H17N5O2, MW 287.32) comprising a 1,2,3-triazole-substituted azetidine core linked via a carbonyl to a 6-isopropoxypyridine moiety. This scaffold combines pharmacophoric elements recurrent in kinase inhibitor and nuclear receptor modulator programs. No primary research papers, patents, or authoritative database entries bearing quantitative comparative biological data were identified for this specific CAS number within the permitted source horizon; publicly available vendor datasheets provide only identity and purity information. Consequently, differentiation claims cannot be substantiated at this time.

Why Generic Substitution of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone Carries Unquantified Risk


Compounds bearing the 3-(2H-1,2,3-triazol-2-yl)azetidine substructure or the 6-isopropoxypyridine-3-carbonyl motif cannot be freely interchanged. The azetidine ring imposes conformational restraint distinct from larger heterocycles, while the 2H-triazole regioisomer exhibits different vectorial and electronic properties compared to the 1H-triazole analogs commonly found in click-chemistry libraries. The 6-isopropoxypyridine fragment is a recognized component of potent kinase inhibitors (e.g., ERK1/2 inhibitor MK-8353), where even minor alterations to the pyridine substitution pattern have led to marked shifts in selectivity and potency. In the absence of disclosed head-to-head data for this specific compound, any substitution with a close analog must be treated as a change to an uncharacterized chemical entity.

Quantitative Differentiation Evidence for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone: A Gap Analysis


No Head-to-Head Biochemical or Cellular Potency Comparisons Are Available

An exhaustive search of PubMed, Google Patents, BindingDB, and PubChem did not retrieve any study that reports IC50, Ki, EC50, or % inhibition values for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone in direct comparison with a named structural analog or in-class reference compound. The absence of quantitative activity data precludes any comparator-grounded differentiation claim.

Kinase inhibition Receptor binding Cellular assay

No Comparative Pharmacokinetic or Solubility Profiles Are Reported

No experimentally determined logD, aqueous solubility, microsomal stability, or permeability data were found for this compound in the public domain. While computational predictions may be generated, the user's requirement is for experimentally measured, comparator-anchored evidence. Related azetidine-containing compounds have shown improved microsomal stability over dimethylamino analogs in pyridinol series, but such class-level inference cannot be specifically assigned to this CAS number without direct measurement.

ADME Physicochemical properties Solubility

No Selectivity or Off-Target Profiling Data Exist

No publications or patent filings disclose selectivity profiles (e.g., kinase panel screening, CEREP panel, or safety-pharmacology endpoints) for this compound. The 6-isopropoxypyridine motif is present in the clinical ERK1/2 inhibitor MK-8353 (SCH900353), which achieves >100-fold selectivity over ERK5 and other kinases. However, without specific profiling data for the triazole-azetidine derivative, procurement for target-validation studies cannot be guided by evidence of polypharmacology risk.

Selectivity Kinase panel Safety pharmacology

Application Scenarios for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone Based on Available Evidence


Chemical Probe or Tool Compound Development After De Novo Characterization

Given the complete absence of disclosed biological data, the primary application scenario is as a starting point for a chemical-probe generation campaign. An industrial or academic group would first commission in-house biochemical profiling (e.g., against a kinase panel or nuclear receptor panel, given the scaffold's known target classes), followed by iterative medicinal chemistry optimization. This compound could serve as a core scaffold for SAR exploration only after baseline potency, selectivity, and ADME parameters are experimentally established.

Synthetic Methodology Development and Building Block Derivatization

The compound contains a 1,2,3-triazole that is amenable to further functionalization via metal-catalyzed cross-coupling or N-alkylation. It may be employed as a synthetic building block in methodology studies or library synthesis, where the azetidine-triazole junction provides a rigid, three-dimensional vector set. Users procuring for this purpose should verify purity (typically 95% per vendor datasheets) and confirm structural identity through in-house NMR and LCMS before use.

Negative Control or Inactive Comparator Generation

If subsequent profiling reveals that the compound lacks activity against a primary target of interest while retaining favorable physicochemical properties, it could be developed as a negative control for cellular assays. This application, however, requires the prior generation of activity data that does not currently exist in the public domain.

Quote Request

Request a Quote for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.